molecular formula C8H8ClNO2 B123230 2-Chloro-4-(methylamino)benzoic acid CAS No. 3975-62-0

2-Chloro-4-(methylamino)benzoic acid

Cat. No.: B123230
CAS No.: 3975-62-0
M. Wt: 185.61 g/mol
InChI Key: SELSOKMSAZQJOJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 2-position and a methylamino group at the 4-position. This compound is used as a reagent in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylamino)benzoic acid can be achieved through several methods. One common method involves the nitration of 2-chlorotoluene, followed by reduction and subsequent amination to introduce the methylamino group . The final step involves the oxidation of the methyl group to a carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by amination and oxidation. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylamino)benzoic acid involves its interaction with specific molecular targets. For example, when used as an inhibitor, it binds to the active site of the target enzyme or receptor, blocking its activity and thereby exerting its biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-chloro-4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELSOKMSAZQJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301881
Record name 2-chloro-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3975-62-0
Record name NSC147083
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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